molecular formula C13H7FN2O6 B2739790 4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate CAS No. 331459-77-9

4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate

Cat. No.: B2739790
CAS No.: 331459-77-9
M. Wt: 306.205
InChI Key: IRAWNQIHBNWCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate typically involves the esterification of 4-fluoro-2-nitrophenol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of similar reagents and conditions as in laboratory synthesis are likely applied on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Reduction: 4-Amino-2-nitrophenyl 4-aminobenzenecarboxylate.

    Substitution: Products where the fluoro group is replaced by the nucleophile.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitrophenyl 4-nitrobenzenecarboxylate is not well-documented. its effects are likely related to its ability to undergo reduction and substitution reactions, which can modify its structure and reactivity. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-nitrophenol
  • 4-Nitrobenzoic acid
  • 4-Fluoro-2-nitrophenyl acetate

Properties

IUPAC Name

(4-fluoro-2-nitrophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O6/c14-9-3-6-12(11(7-9)16(20)21)22-13(17)8-1-4-10(5-2-8)15(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAWNQIHBNWCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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